1-(3-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a urea group, a thiazole ring, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially contribute to a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the urea group could participate in condensation reactions, while the thiazole ring might undergo electrophilic substitution .Scientific Research Applications
Anticancer Potential
A study on the synthesis and biological evaluation of novel piperazinone derivatives, including compounds with structural similarities to the one , demonstrated significant cytotoxic activities against cancer cell lines. These compounds were synthesized through bioisosteric substitution and tested for cytotoxicity against colon and lung cancer cell lines, as well as normal cell lines, with some substituents like amine, urea, and hydrazide showing significant cytotoxicity. This suggests a potential for designing anticancer agents by manipulating electron density and group rearrangement (Ghasemi, Sharifi, & Mojarrad, 2020).
Antimicrobial and Antifungal Applications
Research into the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including structures with core similarities, revealed good to moderate activities against test microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Pharmacological Effects
Studies on urea and thiourea derivatives doped with specific functional groups, including piperazine nucleus, have shown promising antiviral and antimicrobial activities. This highlights the compound's relevance in drug discovery for treating viral infections and bacterial diseases (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
Antioxidant Properties
A study on new thiazole analogues possessing urea, thiourea, and selenourea functionality demonstrated potent antioxidant activity. Compounds containing selenourea functionality, along with a halogen group, exhibited potent activity, suggesting the chemical scaffold's role in designing antioxidant agents (Bhaskara Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Neuropharmacological Insights
Research into the effects of an allosteric antagonist with a similar chemical structure on CB1 receptor modulation in the cerebellum provided insights into the compound's neuropharmacological potential. It demonstrated the ability to modulate cannabinoid receptor activities, suggesting applications in treating CNS diseases (Wang, Horswill, Whalley, & Stephens, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-32-20-7-5-19(6-8-20)28-9-11-29(12-10-28)21(30)14-18-15-33-23(26-18)27-22(31)25-17-4-2-3-16(24)13-17/h2-8,13,15H,9-12,14H2,1H3,(H2,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEXWFSIQRPTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea |
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